molecular formula C31H22ClN3O3S2 B11979731 (5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11979731
M. Wt: 584.1 g/mol
InChI Key: AKIRTHMUHBVNAB-QRQIAZFYSA-N
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Description

The compound (5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.

    Introduction of the chlorobenzyl group: This is achieved through nucleophilic substitution reactions.

    Formation of the thiazolidinone ring: This involves the reaction of a thiourea derivative with a haloketone.

    Final coupling reaction: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazolidinone ring or the pyrazole ring.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

    Addition: The double bond in the methylene group can participate in addition reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

The compound (5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with various biological targets and pathways.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-[(3-{4-[(4-Bromobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, for example, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C31H22ClN3O3S2

Molecular Weight

584.1 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H22ClN3O3S2/c32-24-12-8-21(9-13-24)20-38-26-14-10-22(11-15-26)29-23(18-35(33-29)25-5-2-1-3-6-25)17-28-30(36)34(31(39)40-28)19-27-7-4-16-37-27/h1-18H,19-20H2/b28-17-

InChI Key

AKIRTHMUHBVNAB-QRQIAZFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C=C\5/C(=O)N(C(=S)S5)CC6=CC=CO6

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=C5C(=O)N(C(=S)S5)CC6=CC=CO6

Origin of Product

United States

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